

Spectroscopic Profile of 3-Quinolinecarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Quinolinecarbonitrile

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **3-Quinolinecarbonitrile**, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The empirical formula for **3-Quinolinecarbonitrile** is $C_{10}H_6N_2$ with a molecular weight of 154.17 g/mol .^[1] The spectroscopic data presented below are crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.^[2] The following tables summarize the 1H and ^{13}C NMR spectral data for **3-Quinolinecarbonitrile**.

Table 1: 1H NMR Spectroscopic Data of **3-Quinolinecarbonitrile**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.32	s	1H	H-2
8.85	s	1H	H-4
8.19	d	1H	H-8
8.00	d	1H	H-5
7.91	t	1H	H-7
7.72	t	1H	H-6

Data sourced from publicly available spectra. Solvent and frequency may vary.

Table 2: ^{13}C NMR Spectroscopic Data of **3-Quinolinecarbonitrile**

Chemical Shift (δ) ppm	Assignment
151.3	C-2
147.1	C-8a
140.2	C-4
133.5	C-7
130.2	C-5
129.8	C-4a
129.1	C-6
128.9	C-8
116.6	C-3
109.8	CN

Data sourced from SpectraBase.[\[3\]](#) Solvent and frequency may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[4\]](#)

Table 3: IR Spectroscopic Data of **3-Quinolincarbonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2230	Strong, Sharp	C≡N Stretch (Nitrile)
~1600, ~1500	Medium-Weak	Aromatic C=C Ring Stretch
~800-700	Strong	Aromatic C-H Out-of-Plane Bending

Data is predicted based on characteristic functional group absorptions.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[\[7\]](#)
[\[8\]](#)

Table 4: Mass Spectrometry Data of **3-Quinolincarbonitrile** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
154	100	[M] ⁺ (Molecular Ion)
127	~50	[M-HCN] ⁺
101	~15	[C ₇ H ₅ N] ⁺
75	~20	[C ₅ H ₃ N] ⁺

Data interpreted from the NIST Mass Spectrometry Data Center.[\[9\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Quinolinecarbonitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[2\]](#)
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point ($\delta = 0$ ppm).
- Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer.
- ^1H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required. Proton decoupling is commonly used to simplify the spectrum.

IR Spectroscopy Protocol

- Sample Preparation (Solid): For a solid sample like **3-Quinolinecarbonitrile**, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
 - ATR: Place a small amount of the solid powder directly onto the ATR crystal.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

- Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum. Typically, spectra are collected over the range of 4000-400 cm^{-1} .

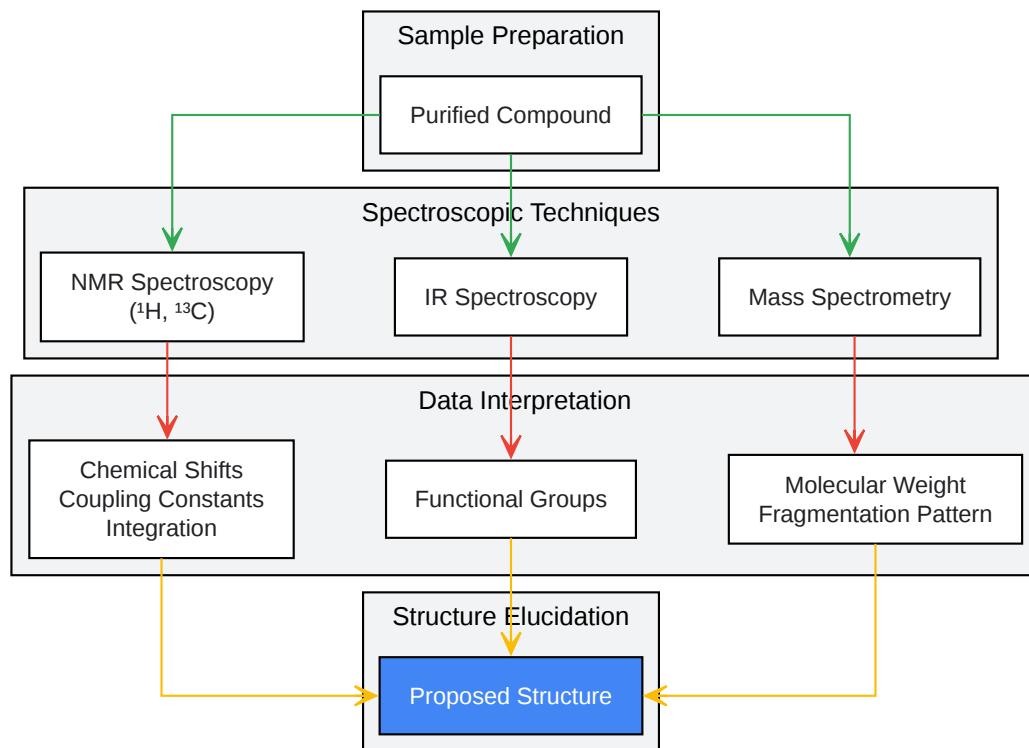
Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC/MS).^[7]
- Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[\text{M}]^+$), and to fragment into smaller charged species.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the typical workflow for chemical structure elucidation.

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